Oxpheneridine - 546-32-7

Oxpheneridine

Catalog Number: EVT-427924
CAS Number: 546-32-7
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxpheneridine is derived from the morphinan class of compounds, which includes well-known opioids such as morphine and codeine. It is classified under the broader category of opioid analgesics, which are substances that bind to opioid receptors in the brain and spinal cord to modulate pain perception. The chemical structure of Oxpheneridine allows it to interact with various opioid receptors, contributing to its analgesic effects.

Synthesis Analysis

The synthesis of Oxpheneridine involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with a morphinan derivative, which serves as the core structure.
  2. Chemical Modifications: Various chemical modifications are performed, including alkylation and acylation reactions, to introduce functional groups that enhance its pharmacological properties.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, maintaining an appropriate reaction temperature can significantly influence the formation of desired products versus by-products.

Molecular Structure Analysis

The molecular structure of Oxpheneridine can be described using its chemical formula and structural representation:

  • Chemical Formula: C20_{20}H26_{26}N2_2O2_2
  • Molecular Weight: Approximately 342.44 g/mol

Structural Features

Oxpheneridine features a complex three-dimensional structure characterized by:

  • A fused ring system typical of morphinans.
  • Functional groups such as hydroxyls and amines that contribute to its binding affinity at opioid receptors.
  • Chirality at specific carbon centers, which influences its pharmacological activity.

The stereochemistry of Oxpheneridine plays a crucial role in its interaction with opioid receptors, impacting both efficacy and safety profiles.

Chemical Reactions Analysis

Oxpheneridine participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to opioid receptors (mu, delta, kappa), leading to analgesic effects.
  2. Metabolism: In vivo, Oxpheneridine undergoes metabolic transformations primarily in the liver via cytochrome P450 enzymes. This metabolism can lead to both active metabolites and conjugates that are excreted.
  3. Degradation: Under specific conditions (e.g., pH changes), Oxpheneridine may degrade into less active or inactive forms.

Understanding these reactions is vital for predicting the drug's behavior in biological systems.

Mechanism of Action

The mechanism of action of Oxpheneridine involves:

This mechanism highlights how Oxpheneridine mimics natural endorphins but with tailored properties for therapeutic use.

Physical and Chemical Properties Analysis

Oxpheneridine exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: The melting point ranges between 150°C and 160°C, indicating stability under standard storage conditions.
  • pH Stability: The compound remains stable within a pH range of 4-7, making it suitable for various formulations.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Oxpheneridine has several scientific applications:

  1. Analgesic Formulations: Primarily used in pain management therapies for acute and chronic pain conditions.
  2. Research Use: Investigated for potential applications in treating opioid dependence due to its unique receptor binding profile.
  3. Pharmaceutical Development: Used as a model compound in studies aimed at developing new opioid analgesics with improved safety profiles.

The ongoing research into Oxpheneridine underscores its relevance in both clinical settings and pharmaceutical development efforts aimed at addressing pain management challenges while minimizing risks associated with traditional opioids.

Historical Context and Development of Oxpheneridine

Early Synthesis and Structural Analogues in Opioid Research

The mid-20th century witnessed fervent research into synthetic opioids to address limitations of morphine-derived analgesics. Oxpheneridine emerged during this era as a structural analogue of pethidine (meperidine), a prototypical 4-phenylpiperidine derivative synthesized in 1939 by Otto Eisleb at Farbwerke Hoechst [1] [3]. Its synthesis, first documented by Perrine and Eddy in 1956, involved the alkylation of normeperidine (N-desmethylpethidine) with styrene oxide, yielding ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate [4]. This modification introduced a polar β-hydroxy phenethyl group at the piperidine nitrogen—a deliberate effort to modulate pharmacological properties like receptor affinity and metabolic stability [4].

Oxpheneridine belonged to a family of pethidine derivatives explored for enhanced analgesia or reduced side effects. Key analogues included:

  • Phenoperidine: Retained pethidine’s ester carbonyl but featured a 4-phenylpiperidine core with an N-phenethyl group, later used in neuroleptanalgesia [1].
  • Prodine: Incorporated methyl groups at C3 to sterically hinder esterase metabolism [5].
  • Ketobemidone: Replaced the ester with a ketone and added a meta-hydroxyphenyl group, enhancing potency but with significant abuse liability [5] [9].

Table 1: Structural Comparison of Oxpheneridine with Key Analogues

CompoundR Group (N-Substituent)4-PositionKey Modifications
Pethidine-CH₃-CO₂CH₂CH₃Prototype
Oxpheneridine-CH₂CH(OH)C₆H₅-CO₂CH₂CH₃β-Hydroxy phenethyl group
Phenoperidine-CH₂CH₂C₆H₅-CO₂CH₂CH₃Phenethyl group
Ketobemidone-CH₃-C(O)CH₃Ketone + m-hydroxyphenyl

Evolution of 4-Phenylpiperidine Derivatives in Medicinal Chemistry

The 4-phenylpiperidine scaffold became a cornerstone of opioid design due to its synthetic versatility and adaptability to structure-activity relationship (SAR) studies. Key developments included:

  • Scaffold Simplification: Early efforts shifted from complex morphine-like phenanthrenes to simpler piperidine cores. Pethidine’s discovery validated the 4-phenylpiperidine structure as a viable morphinomimetic, enabling systematic SAR exploration [1] [3].
  • Critical Pharmacophore Features: The scaffold’s nitrogen atom facilitated protonation (critical for μ-opioid receptor binding), the phenyl group enabled hydrophobic interactions, and the C4 substituent (ester/ketone) influenced potency and metabolism [1] [7].
  • Diverse Therapeutic Applications: Beyond analgesia, 4-phenylpiperidine derivatives branched into:
  • Antitussives (e.g., dextromethorphan, though not phenylpiperidine-based) [1].
  • Neuroleptanalgesics: Janssen’s fentanyl (1960) combined 4-phenylpiperidine with anilide groups, revolutionizing intravenous anesthesia [1].
  • Antidepressants/SSRIs: Paroxetine repurposed the scaffold for serotonin reuptake inhibition [5].

Table 2: Evolution of 4-Phenylpiperidine Derivatives

EraCompound ClassExampleStructural MotifClinical Application
1940sPethidine-likePethidine4-Carbethoxy, N-methylPerioperative analgesia
1950sHydroxy/keto-modifiedOxpheneridineN-(2-hydroxy-2-phenethyl)Experimental analgesic
1960sAnilidopiperidinesFentanyl4-Anilido-N-phenethylAnesthesia/analgesia
1980s+HeterofunctionalizedParoxetine4-(p-Fluorophenyl), piperazineAntidepressant

UNODC (1958) Report: Initial Pharmacological Observations and Discontinuation Rationale

The 1958 UNODC Expert Committee on Addiction-Producing Drugs critically evaluated synthetic opioids, including oxpheneridine [9]. Key findings driving its discontinuation were:

  • Poor Solubility and Irritancy: Oxpheneridine’s physicochemical properties (likely due to the β-hydroxy phenethyl group) rendered it poorly soluble in aqueous and lipid media. This limited formulation options and caused significant tissue irritation upon administration, complicating clinical use [4] [9].
  • Low Abuse Potential in Animal Models: Unlike its predecessor pethidine—which showed significant addiction liability—oxpheneridine failed to produce observable addiction behaviors in animal studies at administrable doses. This was attributed to its unfavorable pharmacokinetics rather than inherent safety [4] [9].
  • Therapeutic Obsolescence: By 1958, newer agents like fentanyl (synthesized in 1959) offered superior potency, solubility, and clinical utility. The Committee emphasized prioritizing drugs with balanced efficacy and safety, noting oxpheneridine’s “impracticality for general use[1] [9].

The report concluded oxpheneridine lacked advantages over existing opioids, stating: “no satisfactory evidence had been produced of non-addicting properties... and some evidence was now available presumptive of its having addiction-producing properties” [9]. Consequently, it was abandoned without advancing to human trials—a footnote in the broader narrative of 4-phenylpiperidine optimization.

Properties

CAS Number

546-32-7

Product Name

Oxpheneridine

IUPAC Name

ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C22H27NO3/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18/h3-12,20,24H,2,13-17H2,1H3

InChI Key

DBDXZFAMJLGFGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.